2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3-fluorophenyl group at the 4-position and an acetamide moiety linked to an o-tolyl (2-methylphenyl) group. This structure is optimized for interactions with biological targets, likely in therapeutic areas such as kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-6-2-3-9-18(15)24-20(27)13-25-14-26(17-8-4-7-16(22)12-17)21-19(30(25,28)29)10-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWSAVNJGLOYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound is compared to three closely related analogs (Table 1), highlighting critical structural and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The 3-fluorophenyl group in the target compound provides stronger electronegativity than the p-tolyl group in , favoring dipole-dipole interactions with target proteins .
- The o-tolyl acetamide substituent (methyl at ortho position) in the target compound increases lipophilicity compared to the 2-methoxyphenyl group in , which offers hydrogen-bonding capacity via the methoxy oxygen .
- The 4-chloro-2-fluorophenyl group in combines halogen bonding (Cl) and electronegativity (F), likely enhancing receptor affinity but reducing solubility .
Hydrogen-Bonding and Crystal Packing
The acetamide group in the target compound serves as a hydrogen-bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice formation. In contrast, the 2-methoxyphenyl group in introduces an additional hydrogen-bond acceptor (OCH₃), which may improve solubility but reduce membrane permeability compared to the o-tolyl group . highlights the role of hydrogen-bonding patterns in molecular aggregation, suggesting that the target compound’s o-tolyl group may favor tighter crystal packing due to van der Waals interactions .
Biological Activity
The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide (CAS Number: 1251597-02-0) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol . The compound features a complex structure that includes a pyrido-thiadiazin core, which is significant for its biological activity.
Anticancer Activity
Recent research has indicated that this compound exhibits notable anticancer properties. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT-116 | 12.5 | Induces apoptosis |
| 2 | MCF-7 | 15.0 | Inhibits cell proliferation |
| 3 | HeLa | 10.0 | Disrupts cell cycle |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound may activate caspases and alter mitochondrial membrane potential to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in certain cancer cell lines, thereby inhibiting proliferation.
- Inhibition of Angiogenesis : Some derivatives have shown potential in inhibiting vascular endothelial growth factor (VEGF), crucial for tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The following table presents data from studies evaluating its effectiveness against bacterial strains:
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 25 |
| 2 | Escherichia coli | 50 |
| 3 | Pseudomonas aeruginosa | 30 |
The antimicrobial effects are believed to arise from the following mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : It may interfere with ribosomal function, inhibiting bacterial protein synthesis.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on human colorectal cancer cells (HCT-116) demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
-
Case Study on Antimicrobial Effects :
- Research involving Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.
Q & A
Q. Methodological Recommendations :
Dose-Response Studies : Use standardized assays (e.g., FRET-based kinase profiling) across multiple concentrations.
Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Basic: What spectroscopic techniques validate the compound’s structure?
Answer:
- X-ray Crystallography : Resolves 3D conformation (e.g., bond angles, dihedral strains) .
- NMR Spectroscopy :
- ¹⁹F NMR: Confirms fluorophenyl substitution (δ ~ -110 ppm ).
- ¹H NMR: Acetamide protons (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.6 ppm).
- HRMS : Validates molecular weight (±5 ppm accuracy).
Advanced: What computational strategies predict the compound’s mechanism of action?
Answer:
Molecular Dynamics (MD) Simulations : Analyze stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability .
Pharmacophore Modeling : Identify key interaction sites (e.g., sulfone as hydrogen bond acceptor) using Schrödinger Suite .
QSAR Studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends .
Case Study : A pyrido-thiadiazine analogue showed 10-fold higher kinase inhibition after fluorine substitution at position 3 (vs. 4) .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (parent compound) to <2.5 .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable amides or ethers .
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable bioavailability .
Basic: What are the documented biological targets of this compound class?
Answer:
Pyrido-thiadiazine derivatives are reported to target:
- Kinases : EGFR, VEGFR (IC₅₀: 50–200 nM in ).
- Ion Channels : TRPV1 (EC₅₀: ~1 μM in ).
- Antimicrobial Targets : DNA gyrase (MIC: 2–8 μg/mL against S. aureus ).
Q. Assay Protocols :
- Kinase Inhibition : ADP-Glo™ assay (Promega) with ATP concentration 10 μM.
- Antimicrobial Activity : Broth microdilution (CLSI guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
